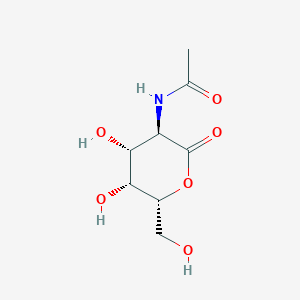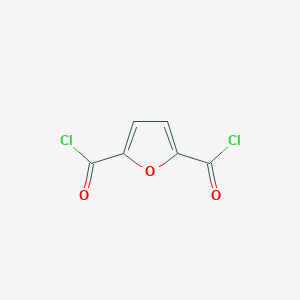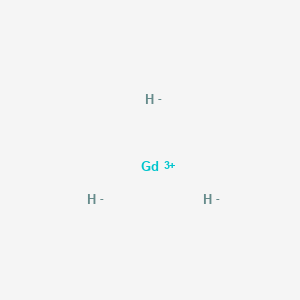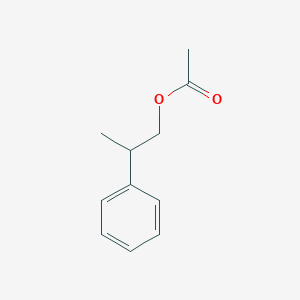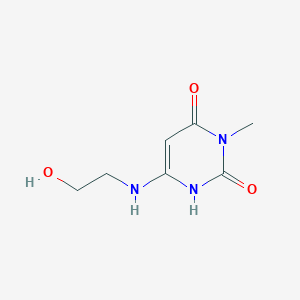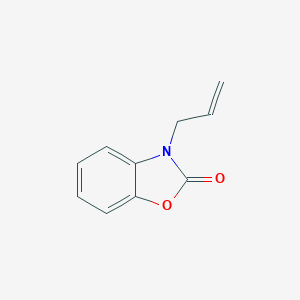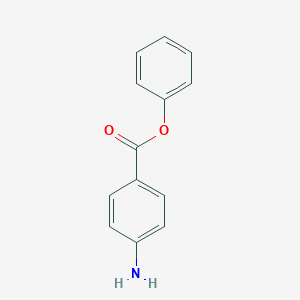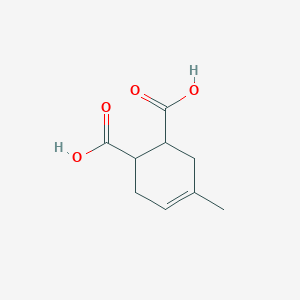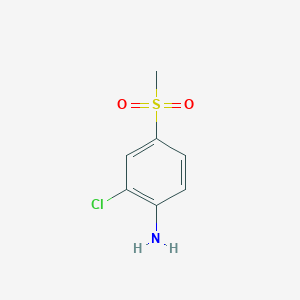
Anisole chromium tricarbonyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anisole chromium tricarbonyl is an organometallic compound where anisole (methoxybenzene) is complexed with a chromium tricarbonyl unit. This compound is part of the broader class of arene chromium tricarbonyl complexes, which are known for their unique reactivity and stability. The coordination of the aromatic ring to the chromium tricarbonyl unit significantly alters its chemical behavior, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of anisole chromium tricarbonyl typically involves the reaction of chromium hexacarbonyl with anisole. This can be achieved through several methods:
Reflux Method: Chromium hexacarbonyl is heated under reflux in anisole or a high boiling solvent containing anisole. The reaction is performed under an inert atmosphere to prevent oxidation.
Microwave Heating: this compound can be synthesized by refluxing a diglyme solution of chromium hexacarbonyl and anisole for 4 hours under a blanket of argon.
Continuous-Flow Processing: This method avoids some of the problems associated with batch synthesis, such as the sublimation of chromium hexacarbonyl and the decomposition of the product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. Continuous-flow processing is particularly advantageous for industrial applications due to its efficiency and ability to maintain consistent reaction conditions.
Types of Reactions:
Nucleophilic Substitution: The electron-withdrawing nature of the chromium tricarbonyl unit allows for nucleophilic substitution reactions on the aromatic ring.
Dearomatization Reactions: The complexation with chromium tricarbonyl stabilizes negative charges in benzylic positions, facilitating dearomatization reactions.
Cross-Coupling Reactions: The chromium tricarbonyl unit activates carbon-aryl halogen bonds, making them suitable for cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Dearomatization: Reagents such as strong bases (e.g., sodium hydride) are used to deprotonate the benzylic positions.
Cross-Coupling: Palladium or nickel catalysts are often used in conjunction with ligands to facilitate cross-coupling reactions.
Major Products: The major products of these reactions include various substituted anisole derivatives, dearomatized compounds, and cross-coupled products, depending on the specific reaction conditions and reagents used .
科学研究应用
Anisole chromium tricarbonyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Asymmetric Catalysis: Planar chiral chromium complexes derived from this compound are used as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Material Science: The unique electronic properties of this compound make it useful in the development of new materials with specific electronic characteristics.
作用机制
The mechanism by which anisole chromium tricarbonyl exerts its effects is primarily through the electron-withdrawing nature of the chromium tricarbonyl unit. This alters the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and other transformations. The chromium unit also provides steric hindrance, directing incoming reagents to specific positions on the aromatic ring .
相似化合物的比较
Benzene Chromium Tricarbonyl: Similar to anisole chromium tricarbonyl but with benzene as the aromatic ligand.
Toluene Chromium Tricarbonyl: Contains a methyl group instead of a methoxy group.
Naphthalene Chromium Tricarbonyl: A more complex arene ligand, leading to different reactivity patterns compared to this compound.
Uniqueness: this compound is unique due to the presence of the methoxy group, which increases the electron density of the aromatic ring. This makes it more reactive towards electrophilic substitution reactions compared to other arene chromium tricarbonyl complexes .
属性
CAS 编号 |
12116-44-8 |
|---|---|
分子式 |
C10H8CrO4 |
分子量 |
244.16 g/mol |
IUPAC 名称 |
anisole;carbon monoxide;chromium |
InChI |
InChI=1S/C7H8O.3CO.Cr/c1-8-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; |
InChI 键 |
UFRCESJPICEFIC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
规范 SMILES |
COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Key on ui other cas no. |
12116-44-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


